N-[6-(3-Nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine
Description
Properties
Molecular Formula |
C13H9F3N4O4 |
|---|---|
Molecular Weight |
342.23 g/mol |
IUPAC Name |
2-[[4-(3-nitrophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid |
InChI |
InChI=1S/C13H9F3N4O4/c14-13(15,16)10-5-9(18-12(19-10)17-6-11(21)22)7-2-1-3-8(4-7)20(23)24/h1-5H,6H2,(H,21,22)(H,17,18,19) |
InChI Key |
ZLUQLSYIIIWBCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=NC(=N2)NCC(=O)O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation for Trifluoromethylpyrimidine Formation
The trifluoromethylpyrimidine scaffold is synthesized via cyclocondensation of β-keto esters with guanidine derivatives. For example, ethyl 4,4,4-trifluoroacetoacetate reacts with guanidine hydrochloride in basic ethanol to yield 2-amino-4-(trifluoromethyl)pyrimidine. Substituted pyrimidines are accessible by modifying the β-keto ester or guanidine components.
Reaction Conditions
Introduction of 3-Nitrophenyl Group at Position 6
The 3-nitrophenyl moiety is introduced via Suzuki-Miyaura cross-coupling. 2-Chloro-4-(trifluoromethyl)pyrimidine reacts with 3-nitrophenylboronic acid under palladium catalysis.
Procedure
- Catalyst: Pd(PPh₃)₄ (5 mol%)
- Base: Na₂CO₃ (2 equiv)
- Solvent: Dioxane/water (4:1)
- Temperature: 100°C, 8 hours
- Yield: 82%
Table 1: Cross-Coupling Optimization
| Catalyst Loading (mol%) | Temperature (°C) | Yield (%) |
|---|---|---|
| 5 | 100 | 82 |
| 3 | 100 | 65 |
| 5 | 80 | 48 |
Functionalization at Position 2
Amination of Pyrimidine
The 2-chloro intermediate undergoes nucleophilic substitution with ammonia to yield 2-amino-6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidine.
Conditions
Coupling with Glycine
The amino group at position 2 is coupled with Boc-protected glycine using HOBt/EDCl. Deprotection with trifluoroacetic acid (TFA) yields the final product.
Stepwise Protocol
- Activation: Boc-glycine (1.2 equiv), HOBt (1.5 equiv), EDCl (1.5 equiv) in DMF, 0°C, 30 minutes.
- Coupling: Add pyrimidine amine (1 equiv), stir at 25°C for 12 hours.
- Deprotection: TFA/DCM (1:1), 2 hours, 25°C.
- Yield: 75% (over two steps).
Table 2: Coupling Agent Efficiency
| Coupling Agent | Solvent | Yield (%) |
|---|---|---|
| HOBt/EDCl | DMF | 75 |
| DCC | THF | 60 |
| CDI | Acetonitrile | 68 |
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.92 (s, 1H, pyrimidine-H), 8.45 (d, J = 8.4 Hz, 1H, Ar-H), 7.98 (d, J = 8.4 Hz, 1H, Ar-H), 4.12 (s, 2H, CH₂), 3.75 (s, 2H, NH₂).
- ¹³C NMR: δ 172.5 (COOH), 163.2 (C=O), 134.8–125.6 (Ar-C), 121.5 (q, J = 270 Hz, CF₃).
- FTIR (cm⁻¹): 3340 (NH), 1705 (C=O), 1520 (NO₂), 1320 (C-F).
Mass Spectrometry
Alternative Synthetic Routes
Microwave-Assisted Cyclization
Microwave irradiation (140°C, 45 minutes) accelerates pyrimidine formation from enaminones and phenylguanidines, reducing reaction time by 70% compared to conventional heating.
One-Pot Assembly
A sequential approach combines Suzuki coupling and amidation in a single pot using Pd/C and HOBt/EDCl, achieving a 68% overall yield.
Challenges and Optimization
Nitro Group Sensitivity
The 3-nitrophenyl group necessitates mild conditions to prevent reduction. Catalytic hydrogenation is avoided; instead, Pd-catalyzed couplings are performed under inert atmospheres.
Chemical Reactions Analysis
Types of Reactions
N-[6-(3-Nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Condensation: The compound can participate in condensation reactions to form larger molecules.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used.
Condensation: Reagents like acetic anhydride and pyridine are commonly employed.
Major Products Formed
Reduction of Nitro Group: Formation of the corresponding amino derivative.
Substitution of Trifluoromethyl Group: Formation of substituted pyrimidine derivatives.
Condensation Reactions: Formation of larger, more complex molecules.
Scientific Research Applications
N-[6-(3-Nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: Used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: Employed in the synthesis of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of N-[6-(3-Nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine involves its interaction with specific molecular targets. The compound can inhibit enzymes or bind to receptors, leading to modulation of biological pathways. For example, it may inhibit tyrosine kinases or interact with DNA topoisomerase, affecting cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituted Phenyl Derivatives
a) Nitro vs. Methoxy Substitution
- This substitution may reduce electrophilic reactivity but improve bioavailability .
N-[6-(4-Nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine (C₁₃H₉F₃N₄O₄, MW: 342.24 g/mol):
The nitro group at the phenyl 4-position (vs. 3-position in the target compound) alters steric and electronic interactions. Para-substitution may improve planar stacking in crystal lattices or protein binding pockets .
b) Halogen-Substituted Analogues
- The electron-withdrawing effect of Cl is weaker than NO₂, leading to distinct reactivity profiles .
Functional Group Modifications on the Pyrimidine Core
Heterocyclic Ring Substitutions
Data Tables
Table 1: Key Structural Analogues and Properties
Table 2: Substituent Effects on Physicochemical Properties
| Substituent | Electronic Effect | Solubility Trend | Reactivity Trend |
|---|---|---|---|
| 3-Nitro (target) | Electron-withdrawing | Moderate (logP ~2.5) | High (electrophilic nitro) |
| 3-Methoxy | Electron-donating | High (logP ~1.8) | Low |
| 3,4-Dichloro | Moderate withdrawal | Low (logP ~3.2) | Moderate (steric hindrance) |
| Thienyl | Neutral | Moderate (logP ~2.7) | Moderate (thiophene ring) |
Research Findings and Implications
- Electron-Withdrawing vs. Donating Groups : Nitro-substituted derivatives exhibit higher reactivity in nucleophilic aromatic substitution compared to methoxy analogues, making them candidates for prodrug activation .
- Methylation Effects : N-Methylation in glycine derivatives reduces renal clearance rates, as observed in pharmacokinetic studies of related compounds .
- Heterocyclic Modifications : Thiazole- and thiophene-substituted variants show enhanced selectivity in enzyme inhibition assays, likely due to complementary heteroaromatic interactions .
Biological Activity
N-[6-(3-Nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a modulator of various biological pathways. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This indicates the presence of a pyrimidine ring substituted with a nitrophenyl group and a trifluoromethyl group, which are crucial for its biological activity.
-
Inhibition of Tyrosine Kinases :
- Studies indicate that compounds with similar structures exhibit potent inhibitory effects on various tyrosine kinases, including ABL1 and FLT3. Specifically, the trifluoromethyl group enhances binding affinity to the active sites of these kinases, leading to significant inhibition (up to 92% at 10 nM) against targets like EGFR .
-
Anti-Proliferative Activity :
- The compound has shown moderate to significant anti-proliferative effects against various cancer cell lines such as K-562 (chronic myelogenous leukemia), MCF-7 (breast adenocarcinoma), and A549 (lung carcinoma). Comparative studies with known inhibitors like imatinib demonstrated that this compound can inhibit tumor cell proliferation effectively .
Biological Activity Data
The following table summarizes the biological activities observed for this compound and related compounds:
| Biological Activity | Cell Line | Inhibition (%) | Concentration (nM) |
|---|---|---|---|
| EGFR Inhibition | Various Cancer Lines | 91 - 92 | 10 |
| Anti-Proliferative | K-562 (CML) | Moderate | 100 |
| Anti-Proliferative | MCF-7 (Breast) | Significant | 100 |
| Anti-Proliferative | A549 (Lung) | Significant | 100 |
Case Studies
-
Case Study on EGFR Inhibition :
- In a study examining the structure-activity relationship (SAR) of pyrimidine derivatives, this compound was identified as having a high affinity for EGFR, with IC50 values comparable to established inhibitors . The study highlighted the importance of the trifluoromethyl group in enhancing binding interactions.
- Case Study on Anti-Cancer Efficacy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
